![molecular formula C22H20N4O3S B2846995 2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-[4-(methylthio)benzyl]acetamide CAS No. 1115371-98-6](/img/structure/B2846995.png)
2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-[4-(methylthio)benzyl]acetamide
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Description
2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-[4-(methylthio)benzyl]acetamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-[4-(methylthio)benzyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-[4-(methylthio)benzyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- AKOS002014920 exhibits potential as a pharmaceutical intermediate. Researchers can explore its role in drug synthesis, optimization, and design. Its unique chemical structure may contribute to novel drug candidates targeting specific diseases or biological pathways .
- F3411-8314 plays a crucial role in the field of UAS technology. Specifically, it contributes to Remote ID, allowing governmental and civil identification of UAS for safety, security, and compliance purposes. This application enhances UAS remote pilot accountability while preserving operational privacy .
- BVLOS operations involve flying unmanned aircraft beyond the operator’s visual line of sight. AKOS002014920’s use in Remote ID systems facilitates safer and more efficient BVLOS operations, enabling applications like aerial surveillance, delivery services, and infrastructure inspection .
- By integrating F3411-8314 into UAS systems, operators can conduct operations over populated areas. This includes scenarios such as monitoring large crowds, disaster response, and environmental assessments. The compound’s role in Remote ID ensures responsible and accountable UAS usage .
- AKOS002014920 is a key component in the synthesis of 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine derivatives. These compounds exhibit diverse biological activities and may serve as building blocks for drug discovery or other chemical applications .
- Although not directly related to AKOS002014920, its structural analogs (such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride) have been used in catalytic protodeboronation reactions. These reactions enable the synthesis of valuable organic compounds, including anti-Markovnikov alkene hydromethylation products .
Pharmaceutical Research and Drug Development
Remote Identification (Remote ID) of Unmanned Aircraft Systems (UAS)
Beyond Visual Line of Sight (BVLOS) Operations
Enhanced Operations Over People
Synthesis of 2,4-Dioxo-1,2,3,4-Tetrahydropyrrolo[2,3-d]pyrimidine Derivatives
Catalytic Protodeboronation and Alkene Hydromethylation
properties
IUPAC Name |
2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-30-16-9-7-14(8-10-16)11-23-18(27)13-26-21(28)20-19(25-22(26)29)17(12-24-20)15-5-3-2-4-6-15/h2-10,12,24H,11,13H2,1H3,(H,23,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVKEECRGNWGEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide |
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